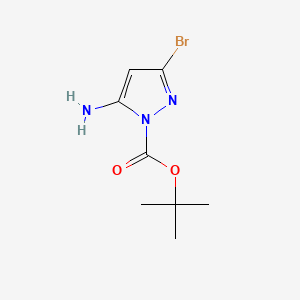
2-Deoxy-3,4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-3,4 is a derivative of glucose where the hydroxyl groups at the 2nd and 3rd positions are removed. This compound is part of the broader class of deoxy sugars, which are important in various biological processes and have significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3,4 can be achieved through several methods. One common approach involves the selective hydration of 3,4,6-tri-O-acetyl-D-glucal to produce 3,4,6-tri-O-acetyl-2-deoxy-D-glucal, followed by ester interchange reactions in absolute methanol using sodium methoxide as a catalyst . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process typically includes steps such as acetylation, bromination, reduction, and deacetylation to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-3,4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Often used to remove oxygen atoms from the molecule.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-Deoxy-3,4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Deoxy-3,4 involves its incorporation into metabolic pathways where it acts as an inhibitor. For instance, it can inhibit glycolysis by being phosphorylated to 2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to a depletion of ATP and subsequent cell death . This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Similar in structure but lacks the hydroxyl group at the 2nd position.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in PET imaging.
2-Deoxy-2-azido-D-glucose: Modified with an azide group for specific biochemical applications.
Uniqueness
2-Deoxy-3,4 is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycolysis and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C15H26O4S2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3 |
InChI Key |
MQCXYIUIBYSRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


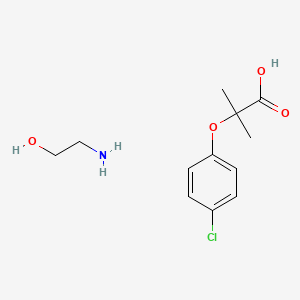
![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
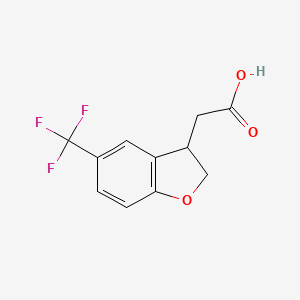
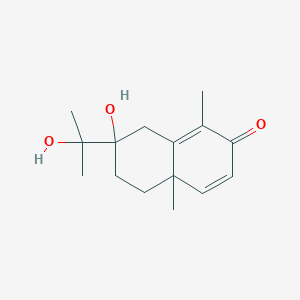
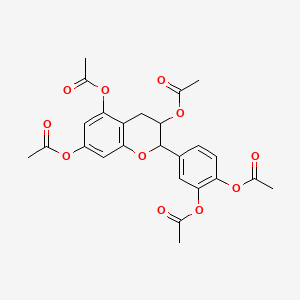
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
